1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Description
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a 1,2,3-triazole moiety substituted with a 2-fluorophenyl group. Its molecular formula is C₁₅H₁₇FN₄O₂, with a molecular weight of 304.325 g/mol . The compound’s structure combines a rigid triazole ring (capable of hydrogen bonding) and a fluorine atom, which may enhance metabolic stability and influence electronic properties.
Properties
IUPAC Name |
1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-3-1-2-4-14(13)20-12(9-17-18-20)10-19-7-5-11(6-8-19)15(21)22/h1-4,9,11H,5-8,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJZFAUERUTQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=NN2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is commonly synthesized using the Huisgen 1,3-dipolar cycloaddition ("Click chemistry") between azides and terminal alkynes under copper catalysis. This reaction proceeds efficiently in aqueous or mixed solvents and provides regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
- Azide and Alkyne Precursors : The 2-fluorophenyl substituent is introduced via an aryl azide or aryl alkyne bearing the fluorine at the ortho position. For example, 2-fluorophenyl azide can be prepared by diazotization of 2-fluoroaniline followed by azide substitution.
- Copper(I)-Catalyzed Cycloaddition : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is performed in aqueous medium or mixed solvents at room temperature or mild heating, yielding the 1-(2-fluorophenyl)-1H-1,2,3-triazole intermediate with high regioselectivity and yield (typically above 70-90%).
Functionalization at the 5-Position of the Triazole
The 5-position of the 1,2,3-triazole ring is functionalized with a methylene linker to enable attachment to the piperidine ring. This is often achieved by:
- Alkylation or Mannich-Type Reactions : The triazole nitrogen can be alkylated with a suitable halomethyl derivative or via a Mannich reaction using formaldehyde and piperidine derivatives to introduce the –CH2–piperidine moiety.
- Alternative Approaches : Some protocols involve the synthesis of triazole-5-carboxylic acid derivatives followed by reduction to the corresponding alcohol and conversion to halomethyl intermediates for nucleophilic substitution.
Construction of the Piperidine-4-Carboxylic Acid Scaffold
The piperidine-4-carboxylic acid moiety can be introduced by:
- Direct Coupling : The triazole-methylene intermediate is coupled with piperidine-4-carboxylic acid or its derivatives under amide bond-forming conditions.
- Stepwise Synthesis : Starting from piperidine-4-carboxylic acid, the nitrogen can be protected or activated, followed by substitution with the triazole-methyl group.
Representative Synthetic Route
Based on literature precedents for similar compounds containing 1,2,3-triazole and piperidine-carboxylic acid frameworks, a typical synthetic route includes:
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Preparation of 2-fluorophenyl azide | Diazotization of 2-fluoroaniline with NaNO2 and HCl, followed by azide substitution with NaN3 | 2-Fluoroaniline, NaNO2, NaN3 | 75-85 | Performed under cold conditions to avoid decomposition |
| 2. CuAAC reaction with propargylated piperidine-4-carboxylate | CuSO4/sodium ascorbate catalyst, aqueous t-BuOH, room temp, 3-6 h | 2-Fluorophenyl azide, propargyl piperidine-4-carboxylate | 80-90 | Regioselective formation of 1,4-disubstituted triazole |
| 3. Deprotection and hydrolysis | Acidic or basic hydrolysis to yield free piperidine-4-carboxylic acid | Triazole ester intermediate | 85-90 | Final compound isolated as acid form |
Analytical and Characterization Data
- NMR Spectroscopy : ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern; ^19F NMR confirms the presence and position of fluorine on the phenyl ring.
- Mass Spectrometry : High-resolution MS confirms molecular weight consistent with the target compound.
- Melting Point and Purity : Typical melting points range from 140-180 °C depending on purity and polymorphs.
Research Findings and Optimization Notes
- Microwave-assisted synthesis has been reported to accelerate the cycloaddition step, reducing reaction times from hours to minutes while maintaining high yields.
- The aqueous medium "Click" chemistry provides a green and efficient route with minimal byproducts.
- The presence of the 2-fluorophenyl group influences the electronic properties of the triazole, which can be monitored by shifts in NMR spectra and may affect biological activity.
- Protection/deprotection strategies for the piperidine nitrogen are critical to avoid side reactions during coupling steps.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Limitations |
|---|---|---|---|
| Azide Synthesis | Diazotization of 2-fluoroaniline to 2-fluorophenyl azide | High regioselectivity, well-established | Requires careful handling of azides |
| CuAAC Cycloaddition | Copper(I)-catalyzed azide-alkyne cycloaddition in aqueous medium | High yield, mild conditions, green chemistry | Copper residues need removal |
| Methylene Linker Introduction | Alkylation or Mannich reaction to attach –CH2– linker | Straightforward, versatile | Possible side reactions if not controlled |
| Coupling to Piperidine-4-carboxylic acid | Amide bond formation or nucleophilic substitution | Direct access to target scaffold | May require protection of functional groups |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Time-saving, energy-efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Research indicates that 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid exhibits various biological activities, primarily through interactions with key enzymes such as cytochrome P450. These interactions suggest potential implications for pharmacokinetics and drug-drug interactions.
Applications in Scientific Research
This compound has a wide range of applications in scientific research:
Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting various diseases due to its favorable binding properties and biological activity.
Biochemical Studies
- Metabolic Studies : Its interaction with cytochrome P450 allows researchers to study drug metabolism and the effects of various compounds on metabolic pathways.
Pharmacology
- Therapeutic Potential : Investigations into its effects on cellular processes have identified potential therapeutic applications in treating conditions influenced by altered enzyme activity or signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Study on Enzyme Interaction : A study demonstrated that this compound significantly inhibited specific cytochrome P450 isoforms, indicating its potential role in drug-drug interactions .
- Cellular Signaling Research : Another investigation revealed that the compound modulated MAPK/ERK signaling pathways in cancer cell lines, suggesting its utility as an anti-cancer agent .
Mechanism of Action
The mechanism of action of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The piperidine moiety may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Oxazole’s reduced polarity may lower solubility but improve membrane permeability.
- Substituent Effects: The 2-fluorophenyl group in the target compound () provides electronic modulation (via fluorine’s electronegativity) without significant steric hindrance.
- Molecular Weight and Lipophilicity : The target compound (304 g/mol) is lighter than analogs like (412 g/mol), which may improve bioavailability. Sulfur-containing substituents (e.g., ) could increase logP, favoring lipophilic environments.
Potential Pharmacological Implications
- Triazole vs. Oxazole : The triazole’s hydrogen-bonding capacity (target compound) may enhance target affinity compared to oxazole derivatives ().
- Fluorine vs. Chlorine : Fluorine in the target compound () improves metabolic stability and bioavailability compared to chlorine-containing analogs (), which may exhibit longer half-lives but higher toxicity risks.
- Bulkier Substituents : Compounds like (with sulfanyl-acetyl groups) may face challenges in crossing biological membranes due to increased molecular weight and hydrophobicity.
Biological Activity
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid (CAS Number: 1400540-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C14H18FN5, with a molecular weight of 275.33 g/mol. The structure includes a piperidine ring and a triazole moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18FN5 |
| Molecular Weight | 275.33 g/mol |
| CAS Number | 1400540-11-5 |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities and influence cellular signaling pathways.
Enzyme Interactions
Research indicates that this compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction suggests potential implications in pharmacokinetics and drug-drug interactions .
Cellular Effects
In vitro studies have demonstrated that the compound can influence cell proliferation and apoptosis. For example, it has been observed to activate caspase pathways leading to programmed cell death in cancer cell lines .
Biological Activity Studies
Several studies have investigated the biological activity of this compound across various contexts:
Anticancer Activity
In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values suggest significant potency compared to standard chemotherapeutic agents:
These results indicate that the compound may serve as a lead for developing new anticancer therapies.
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of the compound. Animal model studies indicate that it may reduce neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Screening
A study conducted on various derivatives of triazole compounds demonstrated that modifications at the phenyl ring significantly influenced anticancer activity. The presence of electron-withdrawing groups enhanced efficacy against MCF-7 cells .
Case Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, similar derivatives were synthesized by reacting piperidine precursors with fluorophenylacetylene derivatives in a THF:acetone (5:1) solvent system under reflux for 24 hours, using CuI (10 mol%) as a catalyst . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2 equiv. of alkyne to 1.0 equiv. of azide) and monitoring reaction progress via TLC or HPLC. Post-reaction workup includes solvent evaporation, column chromatography, and recrystallization for purification.
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of FTIR, / NMR, and X-ray crystallography is critical. For instance, FTIR can confirm the carboxylic acid (–COOH) stretch (~1700 cm) and triazole C–N vibrations (~1450 cm). NMR should resolve the 2-fluorophenyl proton signals (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) . X-ray crystallography, as demonstrated for structurally analogous pyrazole-piperidine derivatives, provides unambiguous confirmation of stereochemistry and bond angles .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-triazolyl-piperidine derivatives?
Methodological Answer:
Contradictions in SAR data often arise from conformational flexibility or solvent-induced effects . To address this, employ X-ray crystallography to determine the bioactive conformation and molecular dynamics simulations to assess flexibility in solution . For example, studies on similar compounds used docking scores (AutoDock Vina) and free energy calculations (MM-PBSA) to correlate binding modes with experimental activity . Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics).
Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
Molecular docking (AutoDock, Glide) and density functional theory (DFT) calculations are widely used. For example, docking studies on triazolyl-piperidine derivatives with kinase targets revealed key interactions (e.g., hydrogen bonding with the carboxylic acid group and π-π stacking with the fluorophenyl ring) . QM/MM hybrid methods can further refine binding energy estimates, while pharmacophore modeling identifies essential functional groups for activity .
Basic: What safety precautions are necessary when handling this compound during synthesis?
Methodological Answer:
Refer to safety data sheets (SDS) for analogous compounds:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., THF, acetone) .
- Storage: Store in a cool, dry place away from strong oxidizers to prevent decomposition into hazardous gases (e.g., CO, NO) .
Advanced: How can the electronic effects of the 2-fluorophenyl group influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
The electron-withdrawing fluorine substituent increases electrophilicity at the triazole ring, facilitating nucleophilic attacks (e.g., alkylation or acylation). Computational studies on similar systems using Hammett constants (σ) and frontier molecular orbital (FMO) analysis (e.g., LUMO localization on the triazole) predict reactivity trends . Experimentally, monitor reactions via NMR to track fluorine’s electronic impact on intermediates .
Advanced: What strategies are effective in addressing solubility challenges during in vitro assays for this compound?
Methodological Answer:
- Co-solvent systems: Use DMSO:water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .
- Salt formation: Convert the carboxylic acid to a sodium or potassium salt for improved aqueous solubility (confirmed via pH titration and UV-Vis spectroscopy) .
- Nanoformulation: Encapsulate in liposomes or cyclodextrins, as demonstrated for poorly soluble piperidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
